molecular formula C17H28BNO4 B1420455 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073355-12-0

2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1420455
M. Wt: 321.2 g/mol
InChI Key: LTEVBICFPHEMKW-UHFFFAOYSA-N
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Description

2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, or 2-DE-3-TMDOP, is a synthetic compound with a variety of potential applications in scientific research. It is a boron-containing pyridine derivative with a unique structure and chemical properties that make it a valuable tool for scientists.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups have been synthesized and analyzed, demonstrating their utility as boric acid ester intermediates with applications in crystallography and density functional theory (DFT) studies. Huang et al. (2021) synthesized boric acid ester intermediates and used FTIR, NMR, mass spectrometry, and X-ray diffraction for structural confirmation, further analyzing molecular structures with DFT to reveal physicochemical properties (Huang et al., 2021).

Crystallographic and Conformational Analyses

Sopková-de Oliveira Santos et al. (2003) reported on the first structure of a pyridin-2-ylboron derivative, highlighting differences in molecular stability and reactivity through crystallographic and ab initio calculations. These findings provide insights into the application of such compounds in combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).

Catalytic and Enantioselective Applications

Huang et al. (2011) described the catalytic enantioselective borane reduction of benzyl oximes, preparing compounds with potential applications in asymmetric synthesis and catalysis. This work outlines the synthesis steps and investigates the properties of resulting chiral pyridyl amines (Huang et al., 2011).

Novel Building Blocks for Combinatorial Chemistry

The synthesis of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a new bifunctional building block for combinatorial chemistry illustrates the compound's utility in creating diverse chemical libraries. Its structural and electronic properties, compared to regioisomers, underline its potential in drug discovery and development processes (Sopková-de Oliveira Santos et al., 2003).

properties

IUPAC Name

2-(1,1-diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO4/c1-8-20-17(7,21-9-2)14-13(11-10-12-19-14)18-22-15(3,4)16(5,6)23-18/h10-12H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEVBICFPHEMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674686
Record name 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1073355-12-0
Record name 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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